

Application Notes and Protocols: PF-6870961 Hydrochloride

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Compound of Interest

Compound Name: PF-6870961 hydrochloride

Cat. No.: B13911288

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2] As a key molecule in the study of the ghrelin system's role in various physiological processes, including alcohol use disorder, understanding its stability and handling requirements is paramount for ensuring the integrity and reproducibility of experimental results.[1] The hydrochloride salt of PF-6870961 was developed to improve aqueous solubility, facilitating its use in a variety of in vitro and in vivo studies.[3][4]

These application notes provide a comprehensive overview of the recommended storage and handling procedures for **PF-6870961 hydrochloride**, based on established principles of small molecule stability and publicly available data. While specific, long-term quantitative stability data for this compound is not extensively published, the provided protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **PF-6870961 hydrochloride** is presented below.

Property	Value	Reference
Chemical Name	(R)-1-(2-(5-(2-hydroxy-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethan-1-one hydrochloride	[2]
Molecular Formula	C ₂₉ H ₃₂ N ₆ O ₂ S · xHCl	[3]
Appearance	Off-white solid	[3]
Solubility	Highly soluble in water and saline (10 mg/0.25 mL)	[3]
Purity	>98%	[3]

Stability and Storage Conditions

While a comprehensive, publicly available stability profile for **PF-6870961 hydrochloride** is limited, a study validating a bioanalytical method reported that the analyte was stable under various conditions, though specific quantitative data was not provided.[5] It is noteworthy that certain intermediates in the synthesis of PF-6870961 have shown sensitivity to air, light, and moisture, underscoring the importance of proper storage of the final compound.

Recommended Storage Conditions:

Based on general best practices for small molecule hydrochloride salts and the known sensitivities of related intermediates, the following storage conditions are recommended to ensure the long-term stability of **PF-6870961 hydrochloride**:

Condition	Recommendation
Temperature	Store at -20°C for long-term storage. For short-term storage (weeks), 2-8°C is acceptable.
Light	Protect from light. Store in a light-resistant container.
Moisture	Store in a tightly sealed container in a dry place. The hydrochloride salt may be hygroscopic.
Inert Atmosphere	For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Solution Stability:

For solutions of **PF-6870961 hydrochloride**, it is recommended to prepare them fresh for each experiment. If storage of stock solutions is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in various solvents and buffer systems should be validated for the specific experimental conditions.

Representative Stability Data

The following tables present a hypothetical stability profile for **PF-6870961 hydrochloride**, based on ICH guidelines for stability testing. Note: This data is illustrative and not based on published experimental results for this specific compound.

Table 1: Stability of Solid **PF-6870961 Hydrochloride** Under ICH Conditions

Storage Condition	Time Point	Purity (%) by HPLC	Appearance
Long-Term	0 months	99.8	Off-white powder
(25°C / 60% RH)	3 months	99.7	No change
6 months	99.5	No change	
12 months	99.2	No change	
Accelerated	0 months	99.8	Off-white powder
(40°C / 75% RH)	3 months	99.1	No change
6 months	98.5	Slight yellowing	

Table 2: Stress Testing of **PF-6870961 Hydrochloride**

Stress Condition	Duration	Purity (%) by HPLC	Major Degradants Formed
Acidic (0.1 N HCl)	24 hours	95.2	Degradant A, Degradant B
Basic (0.1 N NaOH)	24 hours	92.8	Degradant C
Oxidative (3% H ₂ O ₂)	24 hours	96.5	Oxidative Adduct 1
Photolytic (ICH Q1B)	1.2 million lux hours	98.9	Photodegradant X
Thermal (80°C)	48 hours	97.1	Thermal Isomer

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for **PF-6870961 Hydrochloride**

This protocol describes a representative reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity and stability of **PF-6870961 hydrochloride**.

- Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase:
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient Elution:
 - Start with 95% A / 5% B, hold for 2 minutes.
 - Linear gradient to 5% A / 95% B over 15 minutes.
 - Hold at 5% A / 95% B for 3 minutes.
 - Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Sample Preparation:
 - Prepare a stock solution of **PF-6870961 hydrochloride** in a 1:1 mixture of water and acetonitrile at a concentration of 1 mg/mL.
 - For analysis, dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.

Protocol 2: Forced Degradation Study

This protocol outlines a procedure for conducting forced degradation studies to identify potential degradation pathways and validate the stability-indicating nature of the HPLC method.

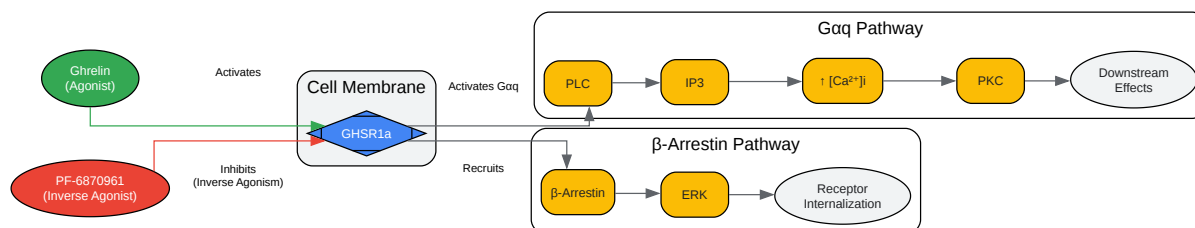
- Acid Hydrolysis: Dissolve **PF-6870961 hydrochloride** in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 N NaOH before HPLC analysis.
- Base Hydrolysis: Dissolve **PF-6870961 hydrochloride** in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 N HCl before HPLC analysis.
- Oxidation: Dissolve **PF-6870961 hydrochloride** in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
- Thermal Degradation: Place the solid **PF-6870961 hydrochloride** in a hot air oven at 80°C for 48 hours.
- Photostability: Expose the solid **PF-6870961 hydrochloride** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

For each condition, a control sample (protected from the stress condition) should be analyzed concurrently. Analyze all samples by the stability-indicating HPLC method described in Protocol 1.

Signaling Pathway and Experimental Workflow

Ghrelin Receptor (GHSR1a) Inverse Agonist Signaling Pathway

PF-6870961 acts as an inverse agonist at the ghrelin receptor (GHSR1a). This means it not only blocks the action of the endogenous agonist, ghrelin, but also reduces the receptor's basal, constitutive activity. The diagram below illustrates the canonical signaling pathways associated with GHSR1a and the inhibitory effect of an inverse agonist like PF-6870961.

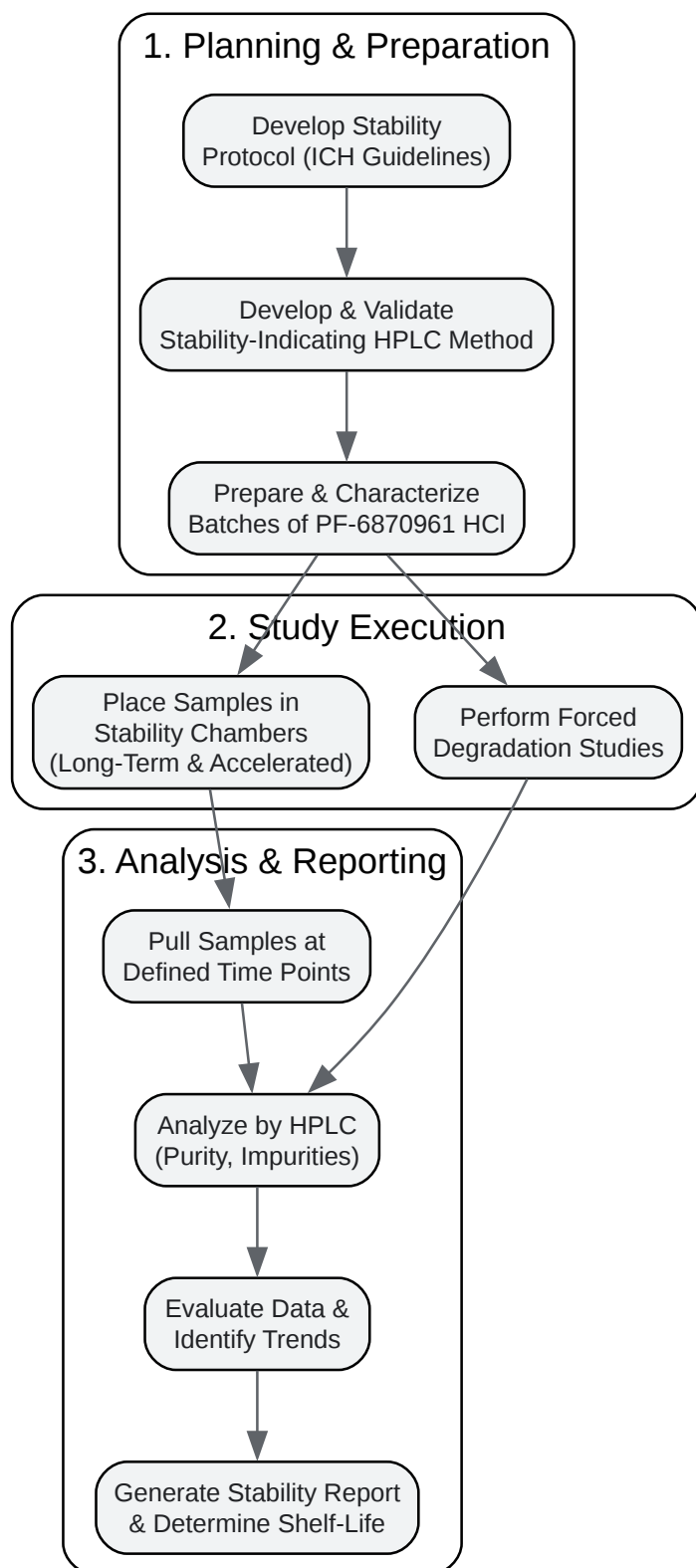


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Ghrelin Receptor (GHSR1a) Signaling Cascade.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of **PF-6870961 hydrochloride**.



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Workflow for a Stability Study of PF-6870961 HCl.

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